Digitoxigenin

Catalog No.
S526082
CAS No.
143-62-4
M.F
C23H34O4
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digitoxigenin

CAS Number

143-62-4

Product Name

Digitoxigenin

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1

InChI Key

XZTUSOXSLKTKJQ-CESUGQOBSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Solubility

Soluble in DMSO

Synonyms

Digitoxigenin; Cerberigenin; Thevetigenin; Echujetin; Digitoxigenine;

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O

Description

The exact mass of the compound Digitoxigenin is 374.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407806. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitoxin. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]. However, this does not mean our product can be used or applied in the same or a similar way.

Wound Healing

Synthesis and Biological Evaluation

Antileishmanial Activity

Digitoxigenin is a cardenolide, specifically the aglycone of digitoxin, a cardiac glycoside. Its chemical structure is characterized by a steroid backbone with a furan-2-one moiety attached to the cyclopenta[a]phenanthrene derivative. The molecular formula for digitoxigenin is C23H34O4C_{23}H_{34}O_{4}, and it has a molecular weight of approximately 374.51 g/mol. The compound is known for its role in enhancing cardiac contractility, making it significant in pharmacological applications related to heart conditions .

Digitoxigenin's mechanism of action is similar to other cardenolides. It inhibits the sodium-potassium pump, an enzyme crucial for maintaining ion balance in heart muscle cells. This inhibition increases the intracellular concentration of sodium, which strengthens heart contractions but can also lead to arrhythmias (irregular heartbeats) at high doses [].

Digitoxigenin can undergo various chemical transformations:

  • Acetylation: Digitoxigenin can be acetylated using acetic acid in pyridine, yielding digitoxigenin acetate, which melts at 218°C .
  • Oxidation: It can be oxidized with chromic oxide in acetic acid to form digitoxigenone, a ketone derivative .
  • Reduction: Hydrogenation of digitoxigenin using a platinum catalyst results in 20:22-dihydrodigitoxigenin, which has different physical properties, including a melting point of 224°C .

These reactions illustrate the compound's versatility and potential for derivatization in synthetic organic chemistry.

Digitoxigenin exhibits significant biological activity, primarily as an inhibitor of the sodium/potassium-transporting ATPase enzyme. This inhibition leads to increased intracellular sodium levels, which subsequently enhances calcium influx into cardiac cells, improving cardiac contractility. This mechanism makes digitoxigenin useful in treating heart failure and other cardiac conditions . Additionally, it has been studied for its cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

The synthesis of digitoxigenin can be achieved through several methods:

  • Hydrolysis of Digitoxin: Digitoxin can be hydrolyzed to yield digitoxigenin and sugar components. This method is commonly used due to its straightforward approach and high yield .
  • Total Synthesis: Advanced synthetic routes have been developed that involve multiple steps, including the formation of key intermediates such as β,γ-unsaturated ketones, followed by ring closure and functional group modifications to yield digitoxigenin .

Digitoxigenin's primary applications are in:

  • Cardiac Therapy: It is used as a cardiotonic agent to treat heart failure by increasing myocardial contractility.
  • Cancer Research: Its cytotoxic properties have led to investigations into its potential as an antitumor agent, particularly in relation to its effects on calcium ATPases .
  • Synthetic Chemistry: As a precursor for synthesizing other biologically active compounds, digitoxigenin serves as an important building block in medicinal chemistry.

Research on digitoxigenin has highlighted its interactions with various biological systems:

  • Sodium/Potassium ATPase: The primary interaction involves inhibition of this enzyme, which is crucial for maintaining cellular ion balance and excitability in cardiac tissues .
  • Calcium Signaling: Studies have shown that derivatives of digitoxigenin can modulate calcium signaling pathways, impacting muscle contraction and cellular responses to stimuli .

These interactions underscore the compound's importance in both therapeutic and research contexts.

Several compounds share structural similarities with digitoxigenin, including:

Compound NameStructural FeaturesUnique Aspects
DigoxinCardenolide with similar steroid backboneMore widely used clinically than digitoxigenin
GitoxinCardenolide with furan moietyExhibits different pharmacokinetics and potency
ThevetigeninCardenolide structureDerived from Thevetia species; used in traditional medicine
Acetyl DigitoxigeninAcetylated form of digitoxigeninEnhanced lipid solubility may affect bioavailability

Digitoxigenin is unique due to its specific biological activity profile and potential therapeutic applications compared to these similar compounds. Its role as an aglycone allows for distinct pharmacological properties that may differ significantly from those of glycosides like digoxin or gitoxin.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

374.24570956 g/mol

Monoisotopic Mass

374.24570956 g/mol

Heavy Atom Count

27

LogP

2.64 (LogP)

Appearance

Solid powder

Melting Point

253.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S63WOD4VOL

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

143-62-4

Wikipedia

Digitoxigenin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]

Dates

Modify: 2023-08-15
1: Prinsloo G, Marokane CK, Street RA. Anti-HIV activity of southern African plants: Current developments, phytochemistry and future research. J Ethnopharmacol. 2018 Jan 10;210:133-155. doi: 10.1016/j.jep.2017.08.005. Epub 2017 Aug 12. Review. PubMed PMID: 28807850.
2: Ng SC. Emerging leadership lecture: Inflammatory bowel disease in Asia: emergence of a "Western" disease. J Gastroenterol Hepatol. 2015 Mar;30(3):440-5. doi: 10.1111/jgh.12859. Review. PubMed PMID: 25469874.
3: Manunta P, Ferrandi M, Messaggio E, Ferrari P. A new antihypertensive agent that antagonizes the prohypertensive effect of endogenous ouabain and adducin. Cardiovasc Hematol Agents Med Chem. 2006 Jan;4(1):61-6. Review. PubMed PMID: 16529550.
4: Ferrandi M, Manunta P, Ferrari P, Bianchi G. The endogenous ouabain: molecular basis of its role in hypertension and cardiovascular complications. Front Biosci. 2005 Sep 1;10:2472-7. Review. PubMed PMID: 15970509.
5: Knudsen T. The Na+/K(+)-pump in rat peritoneal mast cells: some aspects of regulation of activity and cellular function. Dan Med Bull. 1995 Nov;42(5):441-54. Review. PubMed PMID: 8747801.
6: LeWinn EB. The steroidal actions of digitalis. Perspect Biol Med. 1984 Winter;27(2):183-99. Review. PubMed PMID: 6371702.

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